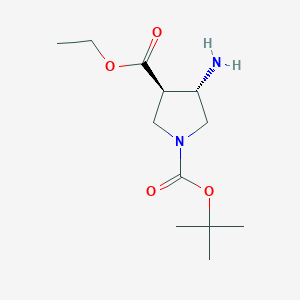

(3R,4S)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate

Description

Table 1: Key Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂N₂O₄ |

| Molecular Weight | 258.31 g/mol |

| Chemical Abstracts Service Number | 895243-98-8 |

| Stereochemistry | (3R,4S) |

| Ring System | Five-membered pyrrolidine |

| Functional Groups | Amino, tert-butyl carboxylate, ethyl carboxylate |

The amino group at position 4 introduces a nucleophilic site that serves as a critical point for further chemical derivatization. This functional group's positioning relative to the carboxylate groups creates opportunities for intramolecular interactions that can influence the molecule's overall conformational preferences. The spatial relationship between the amino group and the adjacent carboxylate functionality generates specific geometric constraints that define the compound's three-dimensional architecture.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl (3R,4S)-4-aminopyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZZFYPYPULRFL-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

Typical syntheses begin with chiral precursors such as N-Boc-protected amino acids or substituted pyrrolidines. For example, derivatives like 1-(tert-butyl) 3-ethyl (3S,4R)-4-(((R)-1-phenylethyl)amino)piperidine-1,3-dicarboxylate have been used as intermediates, which upon catalytic hydrogenation yield the target compound with high stereochemical fidelity.

Catalytic Hydrogenation Step

A critical step involves catalytic hydrogenation to remove protecting groups or reduce imine intermediates, facilitating formation of the free amino group at the 4-position:

- A solution of the protected intermediate in ethanol is treated with palladium on activated charcoal (Pd/C, 10% purity).

- Hydrogen gas is applied at 50 psi pressure.

- The reaction is maintained at 40 °C for approximately 24 hours.

- After completion, the catalyst is removed by filtration through celite.

- The product is isolated by concentration under reduced pressure, yielding the desired compound in up to 99% yield as a colorless liquid.

This step ensures preservation of the stereochemistry at the 3 and 4 positions while efficiently introducing the amino functionality.

Protection Group Strategy

- The tert-butyl group serves as a protecting group for the nitrogen at the 1-position, providing stability during subsequent transformations.

- The ethyl ester at the 3-position is introduced to protect the carboxylate functionality and can be hydrolyzed or modified later as needed.

- The selective protection and deprotection steps are crucial to maintain stereochemical integrity and functional group compatibility.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Pressure | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Catalytic hydrogenation | Pd/C (10%), H2 gas, EtOH | 40 °C | 50 psi | 24 h | 99% | High stereoselectivity, clean reaction |

| Protection of amino group | Boc2O or tert-butyl derivatives | Ambient | N/A | Hours | >90% | Standard Boc protection |

| Esterification (ethyl group) | Ethanol, acid catalyst or coupling agents | Reflux | N/A | Hours | High | Efficient ester formation |

Analytical and Research Findings

- NMR Spectroscopy confirms the stereochemistry and purity of the compound. For instance, ^1H NMR (400 MHz, CDCl3) shows multiplets corresponding to the methylene and methyl groups consistent with the assigned structure.

- Purity is generally >95% as confirmed by chromatographic methods.

- The compound shows stability under recommended storage conditions (2–8 °C, dry and dark environment) to prevent degradation.

Summary of Preparation Protocol

- Synthesis of a protected pyrrolidine intermediate with tert-butyl and ethyl ester groups.

- Stereoselective introduction of the amino group at the 4-position via catalytic hydrogenation using Pd/C under mild conditions.

- Purification and isolation of the final product by filtration and concentration.

- Characterization by NMR and chromatographic purity assessment.

Additional Notes on Preparation

- The stereochemical configuration (3R,4S) is maintained throughout the synthesis by careful choice of chiral starting materials and mild reaction conditions.

- The compound is typically prepared for research use and as an intermediate in pharmaceutical synthesis; therefore, scalability and reproducibility are important considerations.

- Safety precautions are necessary due to the use of hydrogen gas and palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl groups can be reduced to alcohols or amines.

Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

(3R,4S)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate has been studied for its potential use in developing drugs targeting central nervous system disorders. Its structural resemblance to known neuroactive compounds suggests it may exhibit similar pharmacological properties.

Case Studies:

Several studies have explored the synthesis of this compound as part of larger drug molecules aimed at treating conditions such as anxiety and depression. For instance, modifications of the pyrrolidine ring have been shown to enhance binding affinity to neurotransmitter receptors, which could lead to more effective treatments.

Organic Synthesis

Building Block for Complex Molecules:

This compound serves as a key intermediate in synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including acylation and alkylation, making it a valuable tool for chemists.

Example Reactions:

- Alkylation Reactions: The presence of the amino group enables alkylation reactions that can introduce additional functional groups.

- Formation of Derivatives: The dicarboxylate moiety can be modified to form esters or amides, which are essential in creating diverse chemical entities.

Research Applications

Biochemical Studies:

Research has indicated that derivatives of this compound can be utilized in biochemical assays to study enzyme interactions and metabolic pathways. The ability to modify its structure allows researchers to tailor compounds for specific biological targets.

Analytical Chemistry:

Due to its distinct chemical properties, this compound can be employed in analytical methods such as chromatography and mass spectrometry for the identification and quantification of related compounds.

Data Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of neuroactive pharmaceuticals |

| Organic Synthesis | Intermediate for complex organic molecules |

| Research Applications | Biochemical assays and analytical methods |

Mechanism of Action

The mechanism of action of (3R,4S)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include enzyme inhibition, receptor activation, or signal transduction modulation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents at position 4 or stereochemistry, impacting reactivity, physicochemical properties, and applications:

Biological Activity

(3R,4S)-1-tert-butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate is a compound with significant biological activity, particularly as a potential therapeutic agent. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 258.31 g/mol

- CAS Number : 895243-98-8

The compound features a pyrrolidine ring with two carboxylate groups and an amine substituent, which contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with various receptor systems in the body. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in inflammatory processes and neurotransmission.

Pharmacological Effects

- Anticoagulant Activity : The compound has shown promise as a factor Xa inhibitor, which is crucial for blood coagulation. This suggests potential applications in managing thrombotic disorders .

- Neurotransmitter Modulation : Preliminary studies indicate that it may influence glutamate receptor activity, which is vital for neuronal communication and could have implications for treating neurodegenerative diseases .

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the efficacy and safety of this compound:

Safety and Toxicology

While the therapeutic potential is significant, safety assessments are crucial. The compound has been classified with precautionary statements indicating potential hazards such as irritation upon contact and respiratory issues if inhaled. Proper handling and storage conditions are recommended to mitigate risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.